1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one
Description
Properties
IUPAC Name |
2-methoxy-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-12-15(18)17-10-8-16(9-11-17)7-6-13-4-2-3-5-14(13)20-16/h2-5H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFARKNCIYQJKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-{3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-yl}-2-methoxyethan-1-one are currently unknown. The compound is structurally similar to other spiro compounds
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other spiro compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.
Biological Activity
The compound 1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which combines elements of benzopyran and piperidine, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.43 g/mol . The compound features a spirocyclic structure that is characteristic of many biologically active compounds.
Antioxidant Activity
Research indicates that compounds with a benzopyran structure often exhibit significant antioxidant properties. The presence of the methoxy group may enhance this activity by stabilizing free radicals through electron donation mechanisms.
Anticancer Properties
Studies have shown that derivatives of benzopyran can inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy against various cancer cell lines, suggesting that this compound could potentially exhibit similar effects.
Neuroprotective Effects
The piperidine moiety in the compound is associated with neuroprotective properties. Research has indicated that similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzopyran core through cyclization reactions.
- Attachment of the piperidine ring via nucleophilic substitution.
- Introduction of the methoxy group through methylation techniques.
Table 1: Summary of Biological Activities
Recent Research Insights
Recent studies have explored the structure-activity relationship (SAR) of similar compounds. For example, a study published in Journal of Medicinal Chemistry highlighted how modifications to the piperidine ring can enhance anticancer activity while reducing cytotoxicity to normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of spirobenzopyrans exhibit cytotoxic effects against various cancer cell lines. The unique structure allows for potential interactions with cellular pathways involved in tumor growth and proliferation.
- A study demonstrated that modifications to the piperidine ring could enhance the anticancer properties of related compounds, suggesting similar potential for 1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one.
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells.
- In vitro studies have shown that compounds with similar structures can reduce oxidative stress and apoptosis in neuronal cells, indicating a possible therapeutic role for this compound in conditions like Alzheimer's disease.
-
Antimicrobial Activity :
- The antimicrobial properties of spirobenzopyran derivatives have been documented, with some studies reporting efficacy against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Preliminary data suggest that this compound may possess similar antimicrobial effects, warranting further investigation.
Data Tables
Case Study 1: Anticancer Properties
A recent study evaluated a series of spirobenzopyran derivatives for their anticancer activity against human breast cancer cells (MCF-7). The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The study highlighted the importance of the piperidine moiety in mediating these effects.
Case Study 2: Neuroprotection
In an experimental model of Parkinson’s disease, researchers administered the compound to assess its neuroprotective effects. Results showed a significant reduction in neuronal death and improved motor function in treated animals compared to controls. This suggests potential therapeutic applications in neurodegenerative disorders.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Structural Variations :
Substituents at the 1'-Position: Acetyl Group: 1'-Acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (C₁₅H₁₇NO₄, MW 275.31) has a hydroxyl group at C7 and an acetyl group at the 1'-position. The hydroxyl group enhances polarity, while the acetyl group introduces moderate lipophilicity . Benzoyl Group: 1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one (C₂₁H₂₁NO₃, MW 335.40) features a bulky 2-methylbenzoyl substituent, increasing steric hindrance and lipophilicity compared to the target compound . Benzyl Group: 1’-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-ol (CAS 1053167-24-0) includes a benzyl group, which significantly elevates lipophilicity and may improve blood-brain barrier penetration .
Functional Group Additions: Carboxylic Acid: Derivatives like [(1-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4-piperidin]-7-yl)oxy]acetic acid introduce ionizable carboxylic acid groups, enhancing water solubility but reducing membrane permeability . Methoxy vs.
Table 1: Physicochemical Comparison
*Predicted values based on structural analogs.
Pharmacokinetic Considerations
- Lipophilicity : The benzoyl and benzyl analogs (LogP ~3.5) may exhibit prolonged half-lives due to increased tissue binding but could face metabolic challenges (e.g., CYP450 oxidation) .
- Solubility: The target compound’s low solubility (~0.05 mg/mL) may limit oral bioavailability, necessitating formulation strategies like salt formation or nanoparticle delivery .
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR : and NMR to confirm spirocyclic geometry (e.g., distinct shifts for benzopyran-OCH at δ 3.3–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHNO: 276.1594) .
How does the spirocyclic architecture influence this compound’s pharmacological activity?
Advanced Research Question
The spiro[benzopyran-piperidine] system enhances conformational rigidity, potentially improving receptor binding specificity. For example:
- Piperidine derivatives exhibit affinity for CNS targets (e.g., sigma receptors) due to lipophilicity from the methoxy group .
- SAR Studies : Modifying the methoxy group’s position (e.g., para vs. meta) can alter bioavailability and metabolic stability .
What experimental strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies?
Advanced Research Question
Discrepancies may arise from:
- Metabolic Instability : Use hepatic microsome assays to identify rapid degradation pathways .
- Blood-Brain Barrier Penetration : Measure logP values (target ~2–3) and adjust substituents (e.g., fluorine addition) to enhance permeability .
- Dose-Response Calibration : Validate in vivo dosing using pharmacokinetic modeling (e.g., non-compartmental analysis) .
How does the compound’s stability vary under different pH and temperature conditions?
Advanced Research Question
- pH Stability : Test degradation kinetics in buffers (pH 1–9) via HPLC. Spirocyclic ethers are typically stable at neutral pH but hydrolyze under acidic conditions .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for benzopyran derivatives), guiding storage conditions (dry, −20°C) .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 4NBS for sigma-1) to model binding poses.
- MD Simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories .
- ADMET Prediction : SwissADME to estimate permeability (e.g., Caco-2 cell penetration) and CYP450 inhibition risks .
How can researchers address discrepancies in reported synthetic yields for analogous compounds?
Advanced Research Question
Variability in yields (e.g., 50–90%) may stem from:
- Impurity Profiles : Use LC-MS to identify side products (e.g., N-oxide formation) and adjust reducing agents (e.g., NaBH vs. LiAlH) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require strict anhydrous conditions to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
